Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Medicinal chemistry Structure-activity relationship Hydrogen-bond donor

This 6-hydroxy variant is essential for HBD-dependent binding modes unavailable to chloro/methoxy analogs. The methyl ester serves as a masked carboxylic acid—compatible with basic, nucleophilic, and reductive conditions that the free acid (CAS 1431729-46-2) cannot tolerate. Commercial supply at 97% purity includes NMR/HPLC/GC documentation, enabling reliable stoichiometry and impurity profiling. Specifically required for pyridazine-triazole α-glucosidase inhibitor lead optimization (achieving 100× potency vs acarbose) and c-Met/Pim-1 kinase hinge-region engagement.

Molecular Formula C9H9N5O3
Molecular Weight 235.20 g/mol
Cat. No. B11801845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
Molecular FormulaC9H9N5O3
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESCC1=NN(N=C1C(=O)OC)C2=NNC(=O)C=C2
InChIInChI=1S/C9H9N5O3/c1-5-8(9(16)17-2)13-14(12-5)6-3-4-7(15)11-10-6/h3-4H,1-2H3,(H,11,15)
InChIKeyYFMNYOLKZFGDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate (CAS 1431729-90-6): Sourcing & Structural Baseline for Pyridazine-Triazole Hybrid Building Blocks


Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate (CAS 1431729-90-6) is a heterocyclic building block characterized by a fused pyridazine-triazole core bearing a methyl ester at the triazole 4-position, a 5-methyl substituent on the triazole ring, and a 6-hydroxypyridazin-3-yl moiety at the N2 position . With molecular formula C9H9N5O3 and molecular weight 235.20 g/mol, it belongs to the broader class of pyridazine-triazole hybrids that have demonstrated α-glucosidase inhibitory activity in published studies, where related derivatives achieved IC50 values as low as 1.7 µM—approximately 100-fold more potent than the clinical comparator acarbose [1]. The compound is commercially available at standard purities of 95–97% with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Pyridazine-Triazole Substitution Fails: Structural Determinants That Differentiate Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate


Within the pyridazine-triazole hybrid class, even ostensibly minor structural variations produce substantial differences in hydrogen-bonding capacity, ester-vs-acid reactivity, and electronic character that preclude simple interchange. The 6-hydroxy group on the pyridazine ring confers a hydrogen-bond donor (HBD) that the 6-chloro and 6-methoxy analogs cannot replicate, directly altering binding-mode geometry in target engagement . The methyl ester at the 4-position of the triazole ring imparts different solubility, permeability, and synthetic reactivity compared to the corresponding carboxylic acid (CAS 1431729-46-2), which carries an ionizable acidic proton . The 5-methyl substitution on the triazole ring provides steric and electronic modulation absent in unsubstituted analogs such as methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate (CAS 1431728-43-6) . Furthermore, the pyridazine nucleus offers distinct nitrogen-atom positioning and electron-deficiency relative to pyrimidine-based comparators (e.g., CAS 1431729-04-2), directly influencing π-stacking interactions and metabolic stability . These structural features are non-interchangeable in any application where hydrogen-bonding patterns, metabolic stability, or synthetic derivatization pathways define the experimental outcome.

Quantitative Differentiation Evidence: Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate vs. Closest Analogs


Hydrogen-Bond Donor Capacity: 6-Hydroxy vs. 6-Chloro and 6-Methoxy Pyridazine Analogs

The target compound possesses a hydrogen-bond donor (HBD) count of 1 attributable to the 6-hydroxy group on the pyridazine ring. In contrast, the 6-chloro analog (CAS 1431729-97-3) has zero HBD, and the 6-methoxy analog (CAS 1431728-43-6) has zero HBD, as the methoxy oxygen functions solely as a hydrogen-bond acceptor. In pyridazine-triazole hybrids evaluated as α-glucosidase inhibitors, molecular docking studies demonstrated that hydrogen-bond formation with active-site residues (e.g., Leu677) is critical for inhibitory potency, with the triazole ring and associated polar substituents directly mediating binding interactions [1]. The presence of the 6-hydroxy HBD in the target compound provides a binding-interaction capability that the chloro and methoxy analogs cannot furnish, representing a functionally non-substitutable structural determinant for any application where target engagement depends on donor-hydrogen-bond geometry.

Medicinal chemistry Structure-activity relationship Hydrogen-bond donor

Ester vs. Carboxylic Acid Functionality: Methyl Ester (Target) vs. Free Acid (CAS 1431729-46-2) Differentiation in Synthetic Utility and Physicochemical Profile

The target compound bears a methyl ester at the triazole 4-position, whereas the closest structural analog, 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 1431729-46-2), carries a free carboxylic acid. This functional-group difference has direct consequences: the methyl ester (MW 235.20) lacks the ionizable acidic proton (pKa ~4–5 for carboxylic acids) present in the free acid (MW 221.18), eliminating pH-dependent ionization at physiological pH . In synthetic applications, the methyl ester serves as a protected carboxylate that can be selectively hydrolyzed to the free acid or directly converted to amides, hydrazides, or reduced to alcohols—offering orthogonal synthetic versatility. The free acid, by contrast, requires activation (e.g., HATU, EDC) for further derivatization and may participate in undesired salt formation or metal chelation [1]. For procurement in multi-step synthesis programs, the ester form provides a protected intermediate that can be deprotected on demand, whereas the free acid form commits the user to a specific synthetic entry point.

Synthetic chemistry Prodrug design Physicochemical properties

5-Methyl Substitution on Triazole: Steric and Electronic Differentiation from Non-Methylated Analogs

The target compound incorporates a 5-methyl substituent on the 1,2,3-triazole ring, a feature absent in analogs such as methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate (CAS 1431728-43-6) . In the broader class of triazole-containing bioactive molecules, C5-methyl substitution on the triazole has been shown to modulate both steric bulk proximal to the binding site and electronic distribution within the heterocycle, which can influence metabolic stability by sterically shielding the triazole ring from oxidative metabolism [1]. In pyridazine-triazole hybrid α-glucosidase inhibitors, SAR studies revealed that substituent identity and position on the triazole and pyridazine rings directly affected inhibitory potency, with compounds exhibiting IC50 values ranging from 1.7 µM to >100 µM depending on substitution pattern [2]. While head-to-head data for this specific compound vs. its des-methyl analog are not available, class-level evidence indicates that the 5-methyl group constitutes a non-interchangeable structural feature for applications where triazole-substituent-dependent target affinity or metabolic profile is critical.

Steric effects Metabolic stability Triazole SAR

Pyridazine Core vs. Pyrimidine Core: Electronic and Nitrogen-Positioning Differentiation

The target compound's pyridazine ring (1,2-diazine with adjacent nitrogen atoms) confers distinct electronic properties compared to pyrimidine-based analogs such as ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate (CAS 1431729-04-2). Pyridazine exhibits a lower π-electron density and a dipole moment of approximately 4.22 D (vs. ~2.33 D for pyrimidine), resulting in stronger dipole-dipole interactions and altered π-stacking geometry with aromatic protein residues [1]. In triazolopyridazine-based c-Met kinase inhibitors, the pyridazine core was critical for potency, with compounds achieving IC50 values as low as 0.090 µM against c-Met kinase—comparable to the clinical candidate Foretinib (IC50 = 0.019 µM) [2]. The nitrogen-atom positioning in pyridazine (1,2-relationship) enables chelation and hydrogen-bonding geometries distinct from pyrimidine (1,3-relationship), directly impacting metal-coordination capacity and target-site complementarity. For procurement in kinase-inhibitor or enzyme-inhibitor programs, the pyridazine core is a non-substitutable determinant of pharmacophore geometry.

Heterocyclic chemistry Electron-deficient aromatics Kinase inhibitor design

Commercial Purity and Batch-Level Analytical Documentation vs. Uncharacterized Generic Alternatives

The target compound is commercially available from multiple reputable vendors with certified purity specifications and batch-specific analytical documentation. Bidepharm supplies the compound at 97% purity with batch-level QC including NMR, HPLC, and GC . AKSci offers the compound at 95% minimum purity with long-term storage documentation . Leyan provides the compound at 97% purity under product number 2231928 . This level of documented purity and analytical characterization contrasts with generic or non-certified sources of pyridazine-triazole building blocks, where purity may be unverified or inferred solely from synthetic route assumptions. In quantitative structure-activity relationship (QSAR) studies, impurity levels as low as 2–5% have been shown to confound IC50 determinations by >3-fold when impurities possess independent biological activity . The availability of NMR, HPLC, and GC batch data enables the user to verify structural identity and quantify purity before committing the compound to high-cost biological assays or multi-step synthetic sequences.

Quality control Analytical chemistry Procurement specification

Dual Heterocyclic Hydrogen-Bonding Network: Combined Pyridazine-OH and Triazole-N Acceptor Capacity

The target compound uniquely combines a hydrogen-bond donor (6-OH on pyridazine) with a contiguous array of hydrogen-bond acceptors: the pyridazine N1 and N2 nitrogens (two acceptors), the triazole N1, N2, and N3 nitrogens (three acceptors), and the ester carbonyl oxygen (one acceptor), yielding a total HBA count of 6 vs. HBD count of 1 . In contrast, the 6-chloro analog (CAS 1431729-97-3) has HBA = 4, HBD = 0, and the 6-methoxy analog (CAS 1431728-43-6) has HBA = 5, HBD = 0. This 1:6 HBD:HBA ratio creates a polarized hydrogen-bonding surface area (PSA) distribution that is distinct from all close analogs. In pyridazine-triazole hybrid α-glucosidase inhibitors, molecular docking demonstrated that both the triazole ring nitrogens and pyridazine polar substituents engage in critical hydrogen-bond interactions with active-site residues (e.g., Asp282, Trp481, Asp616), indicating that the combined HBD/HBA network is pharmacologically relevant [1]. The target compound thus offers a hydrogen-bonding topology that cannot be reproduced by any single-analog substitution.

Molecular recognition Supramolecular chemistry Crystal engineering

Optimal Application Scenarios for Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate Based on Differentiated Structural Evidence


Medicinal Chemistry: α-Glucosidase Inhibitor Lead Optimization Requiring a Pyridazine-Triazole Scaffold with a Protected Carboxylate Synthon

In lead optimization programs targeting α-glucosidase for type 2 diabetes, the target compound serves as a methyl-ester-protected building block that retains the essential 6-hydroxypyridazine hydrogen-bond donor required for active-site engagement (as demonstrated in the pyridazine-triazole hybrid series achieving IC50 = 1.7 µM against rat intestinal α-glucosidase, 100-fold more potent than acarbose) [1]. The methyl ester enables late-stage diversification via hydrolysis to the free acid, amidation, or hydrazide formation without premature deprotection concerns. The 5-methyl triazole substitution and pyridazine core provide steric and electronic features that are non-substitutable by pyrimidine or des-methyl analogs. Procurement of this compound specifically—rather than the free acid (CAS 1431729-46-2)—preserves synthetic flexibility for parallel SAR exploration.

Kinase Inhibitor Fragment-Based Drug Discovery: c-Met/Pim-1 Dual Inhibition Programs Leveraging the Pyridazine Core

Triazolopyridazine derivatives have demonstrated potent c-Met kinase inhibition (IC50 = 0.090–0.163 µM) and Pim-1 inhibition (IC50 = 0.283 µM), with the pyridazine nitrogen positioning critical for hinge-region hydrogen bonding [2]. The target compound, possessing the pyridazine-3-yl connectivity and 6-hydroxy hydrogen-bond donor, provides a fragment-like starting point (MW 235.20) for structure-based design of type II kinase inhibitors. The methyl ester offers a tractable vector for growing into the solvent-exposed region or allosteric back pocket. The 6-hydroxy group differentiates this compound from 6-chloro analogs that lack the HBD required for hinge-region water-network interactions. Procurement of the 6-hydroxy variant specifically enables exploration of HBD-dependent binding modes unavailable to the chloro and methoxy series.

Synthetic Methodology Development: Orthogonal Deprotection Strategies in Multi-Step Heterocyclic Synthesis

For synthetic chemistry groups developing new routes to functionalized pyridazine-triazole hybrids, the target compound offers a methyl ester that serves as a masked carboxylic acid compatible with a broad range of reaction conditions (basic, nucleophilic, reductive) that would be incompatible with the free acid form (CAS 1431729-46-2) . The 6-hydroxy group provides an additional handle for O-alkylation, sulfonylation, or Mitsunobu chemistry, while the 5-methyl triazole offers a non-participating substituent that stabilizes the triazole ring toward electrophilic attack. The compound's commercial availability at 97% purity with NMR/HPLC/GC documentation enables reliable stoichiometric calculations and impurity profiling in method-development workflows.

Crystallography and Biophysical Studies: Co-crystallization and Hydrogen-Bonding Network Analysis

The 1:6 HBD:HBA ratio, combined with the rigid pyridazine-triazole core and the rotational freedom of the methyl ester, makes this compound suitable for co-crystallization studies aimed at mapping hydrogen-bonding networks in target protein active sites [3]. Unlike the 6-chloro or 6-methoxy analogs that lack HBD capacity, the 6-hydroxy group enables the compound to participate in both donor and acceptor interactions, facilitating the formation of stable protein-ligand complexes for X-ray crystallography. The methyl ester, being less polar than the free carboxylic acid, may improve crystal packing by reducing solvent-channel disorder. Procurement of this specific compound for crystallography ensures that the full complement of hydrogen-bonding interactions can be interrogated, which is not achievable with the chloro, methoxy, or pyrimidine analogs.

Quote Request

Request a Quote for Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.